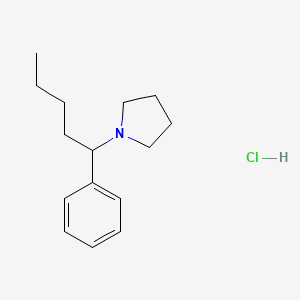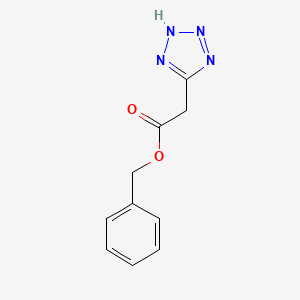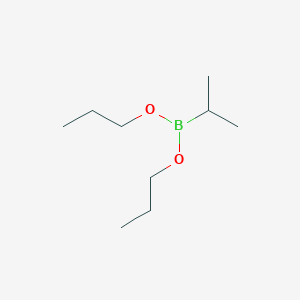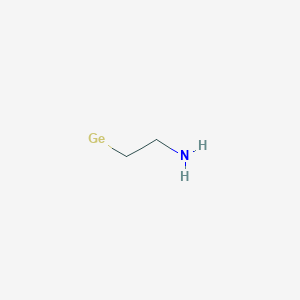
6-(Hydroxymethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)uridine is a modified nucleoside derived from uridine, a naturally occurring nucleoside found in RNA This compound features a hydroxymethyl group attached to the sixth carbon of the uridine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uridine typically involves the hydroxymethylation of uridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the sixth position of the uridine molecule. The reaction conditions often require controlled temperatures and pH to ensure the selective modification of the uridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Hydroxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 6-carboxyuridine.
Reduction: Formation of 6-methyluridine.
Substitution: Formation of various 6-substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: It serves as a probe to study RNA modifications and interactions.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)uridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. It can interact with various enzymes and proteins involved in RNA processing and modification. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and activity of the RNA .
Comparación Con Compuestos Similares
5-Methyluridine:
6-(Hydroxymethyl)-5,6-Dihydro-4H-Pyridinone: A compound with a similar structure but different functional groups and properties
Uniqueness: 6-(Hydroxymethyl)uridine is unique due to its specific modification at the sixth position, which imparts distinct chemical and biological properties. This modification allows it to participate in unique interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
76222-53-2 |
|---|---|
Fórmula molecular |
C10H14N2O7 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
BKTDWKYNCNBGBC-ZOQUXTDFSA-N |
SMILES isomérico |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES canónico |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




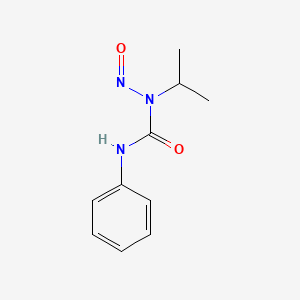
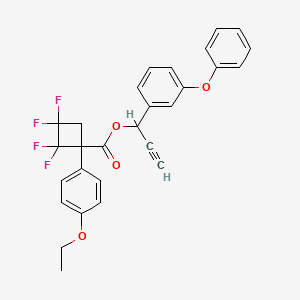


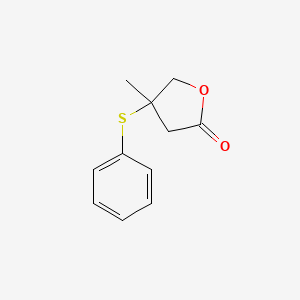
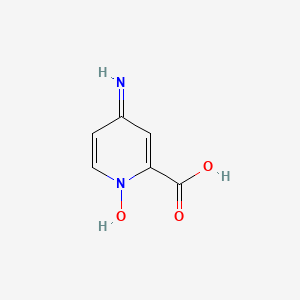
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
